2-PHENYL-6-(THIOPHEN-2-YL)-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Overview
Description
2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with phenyl and thiophene substituents
Mechanism of Action
Mode of Action
It is hypothesized that it may interact with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it may be involved in pathways related to thiazole derivatives, which have been found to exhibit diverse biological activities . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structure, it may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions. The specific environmental factors that influence the action of this compound are currently unknown .
Preparation Methods
The synthesis of 2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be achieved through various synthetic routes. One common method involves a multicomponent reaction, such as the Ugi-Zhu three-component reaction, followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium(III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Chemical Reactions Analysis
2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: It is studied for its interactions with various biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
2-Phenyl-6-(thiophen-2-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be compared with other similar compounds, such as:
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
Thiophene Derivatives: Compounds containing the thiophene moiety are widely studied for their diverse biological activities and applications in material science.
The uniqueness of this compound lies in its specific combination of phenyl and thiophene substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-phenyl-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-16-12-8-9-13(14-7-4-10-21-14)17-15(12)18-19(16)11-5-2-1-3-6-11/h1-10H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYOCHUHVNWETF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.